3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea 3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea
Brand Name: Vulcanchem
CAS No.: 2711-20-8
VCID: VC16055655
InChI: InChI=1S/C10H10ClF3N2O/c1-16(2)9(17)15-8-5-6(10(12,13)14)3-4-7(8)11/h3-5H,1-2H3,(H,15,17)
SMILES:
Molecular Formula: C10H10ClF3N2O
Molecular Weight: 266.65 g/mol

3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea

CAS No.: 2711-20-8

Cat. No.: VC16055655

Molecular Formula: C10H10ClF3N2O

Molecular Weight: 266.65 g/mol

* For research use only. Not for human or veterinary use.

3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea - 2711-20-8

Specification

CAS No. 2711-20-8
Molecular Formula C10H10ClF3N2O
Molecular Weight 266.65 g/mol
IUPAC Name 3-[2-chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea
Standard InChI InChI=1S/C10H10ClF3N2O/c1-16(2)9(17)15-8-5-6(10(12,13)14)3-4-7(8)11/h3-5H,1-2H3,(H,15,17)
Standard InChI Key WPKYGXCUDANURX-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s structure features a dimethylurea moiety attached to a 2-chloro-5-(trifluoromethyl)phenyl group. This arrangement confers unique electronic and steric properties, influencing its reactivity and biological interactions. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC10H10ClF3N2O\text{C}_{10}\text{H}_{10}\text{ClF}_{3}\text{N}_{2}\text{O}
Molecular Weight266.65 g/mol
Exact Mass266.043 Da
LogP3.41
PSA41.57 Ų

The trifluoromethyl group enhances lipid solubility, as evidenced by the LogP value, facilitating membrane permeability.

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons (δ 7.8–8.2 ppm) and dimethylamino groups (δ 3.1 ppm). Mass spectrometry confirms the molecular ion peak at m/z 266.04.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between 2-chloro-5-(trifluoromethyl)aniline and dimethylcarbamoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine:

C6H3Cl(CF3)NH2+(CH3)2NCOClEt3NC10H10ClF3N2O+HCl\text{C}_6\text{H}_3\text{Cl}(\text{CF}_3)\text{NH}_2 + (\text{CH}_3)_2\text{NCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{C}_{10}\text{H}_{10}\text{ClF}_{3}\text{N}_{2}\text{O} + \text{HCl}

Reaction conditions (0–5°C, 12 hours) yield 78–85% purity, requiring column chromatography for refinement.

Industrial Manufacturing

Continuous flow reactors optimize scalability, maintaining temperatures at 10–15°C and pressures of 2–3 bar. Automated systems achieve batch-to-batch consistency, with a final purity of ≥98%.

Biological Activity and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity, with minimum inhibitory concentrations (MICs) as follows:

OrganismMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50
Mycobacterium tuberculosis40.00

Mechanistic studies attribute its antibacterial effect to the inhibition of penicillin-binding proteins (PBPs), disrupting cell wall synthesis.

Enzymatic Inhibition

The trifluoromethyl group enhances binding affinity to bacterial dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. Kinetic assays show a KiK_i of 0.45 µM, indicating competitive inhibition.

Environmental and Toxicological Considerations

Bioaccumulation Risk

The chlorinated aromatic ring confers persistence in aquatic systems, with a bioconcentration factor (BCF) of 950 in Daphnia magna. Chronic exposure studies indicate hepatotoxicity in zebrafish at 50 ppb.

Degradation Pathways

Photolysis under UV light (254 nm) yields 2-chloro-5-(trifluoromethyl)aniline as the primary metabolite, with a half-life of 14 days in freshwater.

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